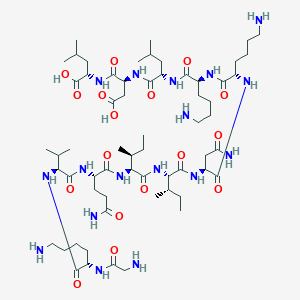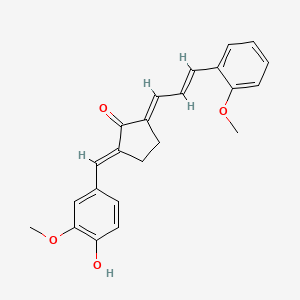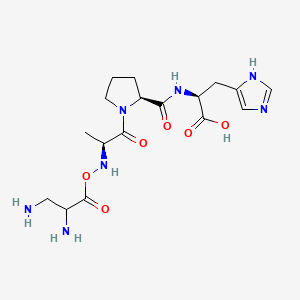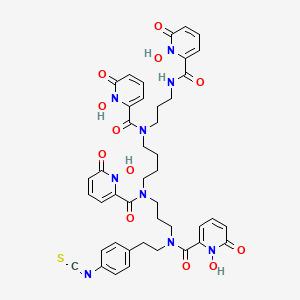
p-SCN-Bn-HOPO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound p-SCN-Bn-HOPO, also known as para-isothiocyanatobenzyl-1,2-hydroxypyridinone, is a bifunctional chelator. It is designed to form stable complexes with metal ions, particularly zirconium-89, which is used in positron emission tomography (PET) imaging. The compound has four 1,2-hydroxypyridinone groups on a spermine backbone with an isothiocyanate linker, making it an efficient and stable chelator for zirconium-89 .
Méthodes De Préparation
The synthesis of p-SCN-Bn-HOPO involves multiple steps. Initially, the compound was synthesized in nine steps with multiple high-performance liquid chromatography (HPLC) purifications, resulting in an overall yield of about 1.4% . an improved synthesis method has been developed, which involves four steps and achieves a 14.3% overall yield . The synthetic route allows for variation in linker length and chemistries, which can be helpful in modifying in vivo clearance behaviors of future agents .
Analyse Des Réactions Chimiques
p-SCN-Bn-HOPO undergoes various chemical reactions, primarily focusing on its chelation properties. The compound forms stable complexes with zirconium-89, which is crucial for its application in PET imaging . The chelation process involves the coordination of zirconium-89 with the four 1,2-hydroxypyridinone groups on the spermine backbone . The major product formed from this reaction is the zirconium-89-p-SCN-Bn-HOPO complex, which is used for radiolabeling antibodies .
Applications De Recherche Scientifique
p-SCN-Bn-HOPO has significant applications in scientific research, particularly in the field of molecular imaging. Its primary use is in the radiolabeling of antibodies for PET imaging . The compound forms stable complexes with zirconium-89, which provides high-quality imaging with low background and good tumor-to-organ contrast . This makes it an important next-generation bifunctional chelator for radioimmunoPET imaging . Additionally, the compound’s stability and efficiency make it suitable for further biological studies and wider applications in PET imaging .
Mécanisme D'action
The mechanism of action of p-SCN-Bn-HOPO involves its ability to form stable complexes with metal ions, particularly zirconium-89 . The compound’s four 1,2-hydroxypyridinone groups on the spermine backbone coordinate with the zirconium-89 ion, forming a stable complex . This complex is then used to radiolabel antibodies, which can be tracked using PET imaging . The stability of the complex ensures low background and good tumor-to-organ contrast in imaging studies .
Comparaison Avec Des Composés Similaires
p-SCN-Bn-HOPO is compared with other similar bifunctional chelators, such as p-SCN-Bn-DFO (deferoxamine) . The this compound ligand forms a more stable complex with zirconium-89 than p-SCN-Bn-DFO and drastically reduces the bone accumulation of free zirconium-89 in vivo . Other similar compounds include 3,4,3-LI-1,2-HOPO, which also demonstrates efficient binding of zirconium-89 and high stability . The unique structure of this compound, with its four 1,2-hydroxypyridinone groups, provides superior stability and efficiency in chelation compared to these similar compounds .
Propriétés
Formule moléculaire |
C43H45N9O12S |
|---|---|
Poids moléculaire |
911.9 g/mol |
Nom IUPAC |
1-hydroxy-N-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[4-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[2-(4-isothiocyanatophenyl)ethyl]amino]propyl]amino]butyl]amino]propyl]-6-oxopyridine-2-carboxamide |
InChI |
InChI=1S/C43H45N9O12S/c53-36-13-3-9-32(49(36)61)40(57)44-22-7-25-46(41(58)33-10-4-14-37(54)50(33)62)23-1-2-24-47(42(59)34-11-5-15-38(55)51(34)63)26-8-27-48(43(60)35-12-6-16-39(56)52(35)64)28-21-30-17-19-31(20-18-30)45-29-65/h3-6,9-20,61-64H,1-2,7-8,21-28H2,(H,44,57) |
Clé InChI |
WHWUNEASNJESIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C(=C1)C(=O)NCCCN(CCCCN(CCCN(CCC2=CC=C(C=C2)N=C=S)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=CC=CC(=O)N4O)C(=O)C5=CC=CC(=O)N5O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


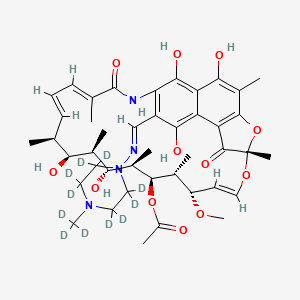
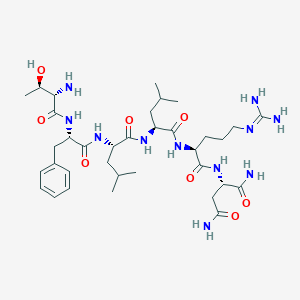
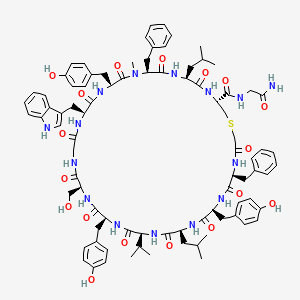
![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)
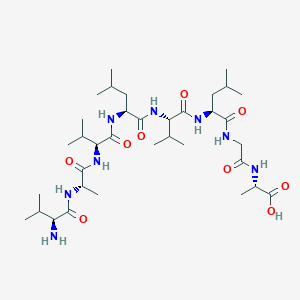

![sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B12375719.png)
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,16Z,21S)-9-(4-aminobutyl)-21-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(cyclohexylmethyl)-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375727.png)


